molecular formula C17H26Si B14231918 Trimethyl(1-phenylocta-1,3-dien-3-yl)silane CAS No. 614756-68-2

Trimethyl(1-phenylocta-1,3-dien-3-yl)silane

Cat. No.: B14231918
CAS No.: 614756-68-2
M. Wt: 258.5 g/mol
InChI Key: RLDCRTKGLBDIKR-UHFFFAOYSA-N
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Description

Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted octadiene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-phenylocta-1,3-dien-3-yl)silane typically involves the reaction of a phenyl-substituted octadiene with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where the octadiene is reacted with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-phenylocta-1,3-dien-3-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(1-phenylocta-1,3-dien-3-yl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a precursor for silicon-based pharmaceuticals.

    Industry: It is used in the production of advanced materials, including silicone polymers and resins.

Mechanism of Action

The mechanism by which Trimethyl(1-phenylocta-1,3-dien-3-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. Additionally, the phenyl-substituted octadiene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Another organosilicon compound with distinct chemical properties and uses.

Uniqueness

Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is unique due to its combination of a trimethylsilyl group and a phenyl-substituted octadiene moiety

Properties

CAS No.

614756-68-2

Molecular Formula

C17H26Si

Molecular Weight

258.5 g/mol

IUPAC Name

trimethyl(1-phenylocta-1,3-dien-3-yl)silane

InChI

InChI=1S/C17H26Si/c1-5-6-8-13-17(18(2,3)4)15-14-16-11-9-7-10-12-16/h7,9-15H,5-6,8H2,1-4H3

InChI Key

RLDCRTKGLBDIKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C=CC1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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